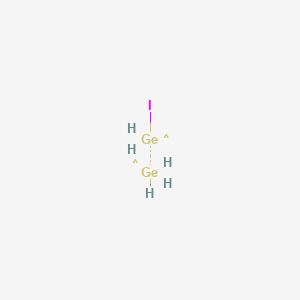
CID 101820671
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 101820671” is a chemical entity registered in the PubChem database This compound is of significant interest due to its unique chemical structure and potential applications in various scientific fields
Análisis De Reacciones Químicas
CID 101820671 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures and pressures to optimize reaction rates and yields .
Aplicaciones Científicas De Investigación
CID 101820671 has a wide range of applications in scientific research, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules for various applications.
Biology: The compound may be used in studies involving cellular processes, enzyme interactions, and metabolic pathways.
Industry: This compound can be used in the production of materials, chemicals, and other products, leveraging its unique chemical properties for specific industrial processes .
Mecanismo De Acción
The mechanism of action of CID 101820671 involves its interaction with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes, receptors, or other proteins, leading to changes in cellular functions and processes. The exact molecular targets and pathways can vary depending on the specific application and context of use. Understanding these mechanisms is crucial for developing effective applications and ensuring safety and efficacy .
Comparación Con Compuestos Similares
CID 101820671 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can involve analyzing differences in reactivity, stability, bioactivity, and other properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, synthesis methods, chemical reactions, and applications make it a valuable subject of study. Understanding its mechanism of action and comparing it with similar compounds can further enhance its utility and application in research and industry.
Propiedades
Número CAS |
19021-93-3 |
|---|---|
Fórmula molecular |
Ge2H5I |
Peso molecular |
277.204 |
Nombre IUPAC |
iodo-$l^{3} |
InChI |
InChI=1S/GeH2I.GeH3/c1-2;/h1H2;1H3 |
Clave InChI |
HFHSJJLGKZLXPG-UHFFFAOYSA-N |
SMILES |
[GeH3].[GeH2]I |
Sinónimos |
Iododigermane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















